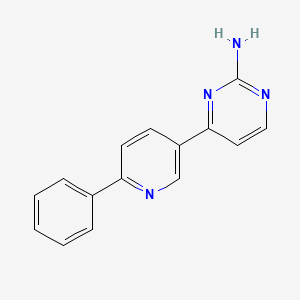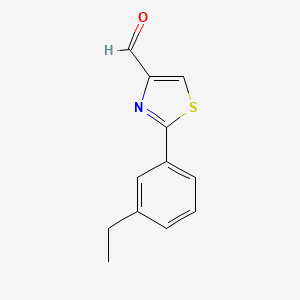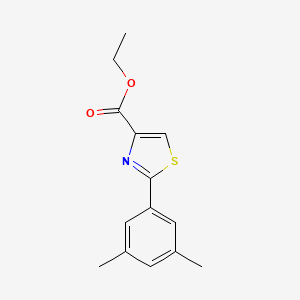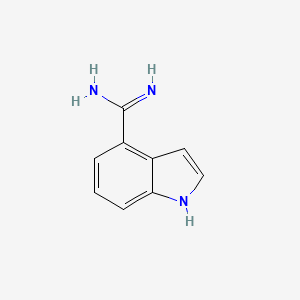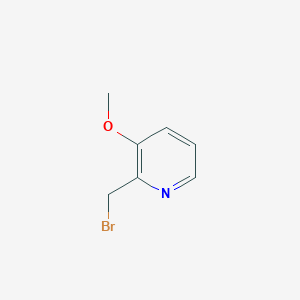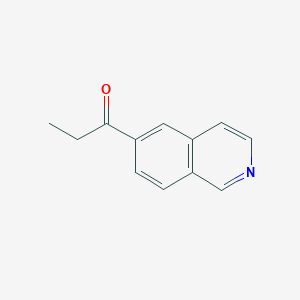![molecular formula C8H6BrN3O2 B1394968 Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4](/img/structure/B1394968.png)
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Descripción general
Descripción
“Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound that has been used in the synthesis of various novel compounds . It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and related compounds have been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives
Bruni et al. (1994) explored the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are derived from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These compounds were initially prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates through a reaction with dimethylformamide dimethylacetal. This research contributes to the understanding of chemical reactions and potential applications of these derivatives (Bruni et al., 1994).
Antimicrobial Activity Studies
Gein et al. (2009) synthesized a series of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These compounds, which are structurally related to methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, were tested for their antimicrobial activity, showcasing the potential of these compounds in medical and pharmaceutical applications (Gein et al., 2009).
Molecular and Crystalline Structure Analysis
Denislamova et al. (2011) studied the molecular and crystalline structures of this compound derivatives. This research is crucial for understanding the physical and chemical properties of these compounds, which could have implications in various scientific fields (Denislamova et al., 2011).
Hypoglycemic Activity Research
A study by Gein et al. (2016) on methyl-6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]-pyrimidine-4-carboxylates, related to this compound, revealed their hypoglycemic activity. This suggests potential therapeutic applications in treating diabetes or related metabolic disorders (Gein et al., 2016).
Mecanismo De Acción
Target of Action
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have been shown to have significant impact in medicinal chemistry . The primary targets of these compounds are often associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets to induce changes that can lead to various biological effects . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Studies on similar compounds suggest that they may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may affect the inflammatory pathway.
Result of Action
Studies on similar compounds have shown that they can exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
The studies indicate that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds. Further studies are needed to fully understand their potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival . Additionally, this compound may induce apoptosis in certain cell types by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and can lead to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds in the experimental system . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound may cause toxic or adverse effects, such as tissue damage or organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may localize to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDSBMSESLQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677763 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-40-4 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


